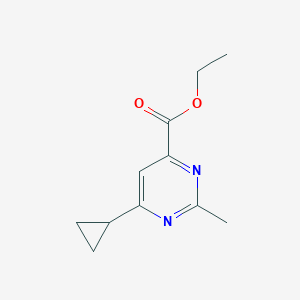
2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Overview
Description
2-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine (CPMP) is a nitrogen-containing heterocyclic compound that has been used in various scientific research applications. It is a member of the pyrimidinamine family of compounds, which are known for their unique chemical and biological properties. CPMP has been studied for its potential use as a therapeutic agent, as well as its ability to catalyze various chemical and biochemical reactions.
Scientific Research Applications
Novel Synthetic Approaches
The chemical compound 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine has been the subject of various synthetic and application-oriented studies. One research avenue explores functional rearrangements and novel synthetic methods for creating complex molecules, offering insights into the versatility of this compound in synthesizing heterocyclic structures. For example, a study demonstrated the functional rearrangement of polychlorinated pyrrolidin-2-ones to 5-imino-lactams, showcasing a method for preparing complex molecules with potential applications in medicinal chemistry and materials science (Danieli et al., 2004).
Materials Science and Polymer Research
In materials science, the incorporation of pyridine and pyrimidinamine derivatives has been investigated for the synthesis of high-performance polymers. Studies highlight the synthesis of new diamine monomers containing pyridine, which are then used to prepare novel polyimides with high glass transition temperatures, mechanical properties, and thermal stability. These polymers exhibit potential for applications in electronics and aerospace due to their exceptional properties (Wang et al., 2008).
Coordination Chemistry and Catalysis
Research in coordination chemistry has utilized pyridinylmethyl-pyrimidinamine derivatives to synthesize mononuclear Mn(II) complexes, providing insights into the structural configurations and electronic properties of these complexes. Such studies are fundamental for developing new catalysts and understanding the mechanisms of catalytic reactions (Hureau et al., 2008).
Analytical and Pharmaceutical Applications
Analytical techniques have also been developed for the separation and characterization of compounds related to this compound, such as imatinib mesylate and its derivatives. These methods are crucial for quality control in pharmaceuticals, ensuring the purity and efficacy of medications (Ye et al., 2012).
Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of this compound have been synthesized and evaluated for their insecticidal and acaricidal activities. Such research contributes to the development of new, more effective agrochemicals for pest control, highlighting the compound's potential utility in enhancing crop protection strategies (Zhang et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids.
Mode of Action
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway By interacting with this enzyme, the compound can potentially influence the production of long-chain fatty acids
Result of Action
Given its target and mode of action, it can be inferred that the compound may influence the levels of long-chain fatty acids within the cell by modulating the activity of the acetyl-coa carboxylase enzyme .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase C theta (PKCθ), which is involved in several signaling pathways . The interaction between this compound and PKCθ is characterized by the inhibition of the kinase’s activity, leading to downstream effects on cellular signaling. Additionally, this compound may interact with other proteins involved in cellular metabolism and gene expression, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKCθ by this compound can lead to altered T-cell activation and immune responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PKCθ, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKCθ activity, resulting in prolonged effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PKCθ activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . The involvement of cytochrome P450 enzymes in the metabolism of this compound has been documented, highlighting the importance of these enzymes in regulating the compound’s metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within various cellular compartments . The localization and accumulation of this compound in specific tissues are influenced by its interactions with binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of this compound, directing it to organelles such as the mitochondria or endoplasmic reticulum, thereby affecting its activity and function.
properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-5-3-9(15-10)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYUQNOFDIDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



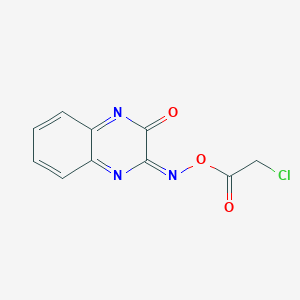
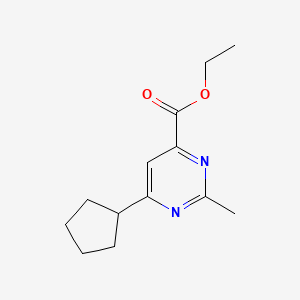
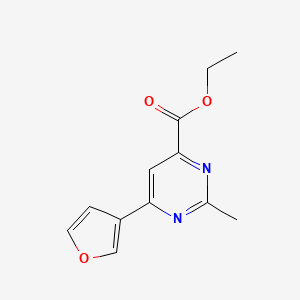


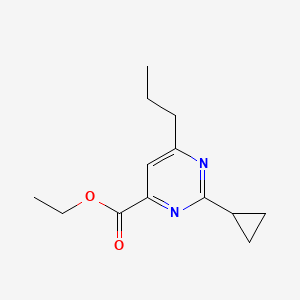
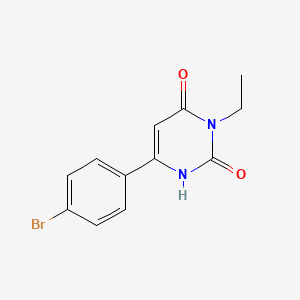
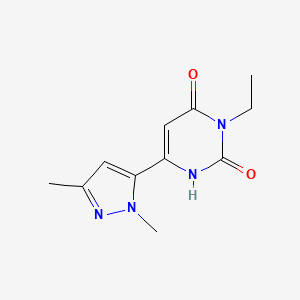


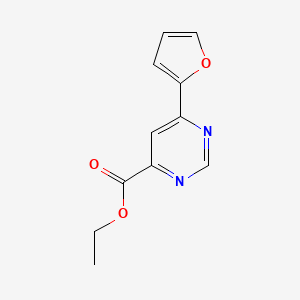
![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
